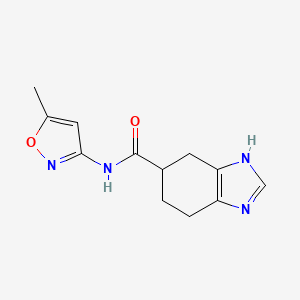

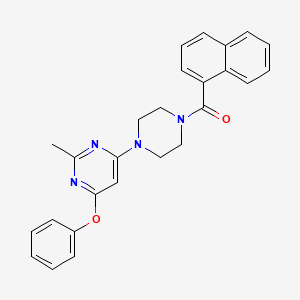

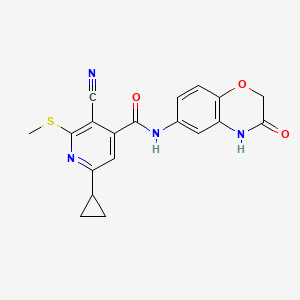

N-(5-méthyl-1,2-oxazol-3-yl)-4,5,6,7-tétrahydro-1H-1,3-benzodiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds is a topic of ongoing research . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactions of imidazole-containing compounds can be complex and are influenced by factors such as solvents, flexibility, and the presence/absence of amide–amide interactions .Applications De Recherche Scientifique

- Les dérivés d'oxazole, y compris le composé en question, ont montré des propriétés antimicrobiennes prometteuses. Les chercheurs ont exploré leur potentiel en tant qu'agents antibactériens et antifongiques. Ces composés pourraient être précieux pour lutter contre les maladies infectieuses causées par les bactéries et les champignons .

- Certains dérivés d'oxazole présentent une activité anticancéreuse. Ces composés peuvent interférer avec la croissance, la prolifération et la métastase des cellules cancéreuses. L'investigation des effets spécifiques de notre composé sur les cellules cancéreuses pourrait fournir des informations sur de nouvelles stratégies thérapeutiques .

- Les molécules à base d'oxazole ont été étudiées pour leurs effets anti-inflammatoires. En modulant les voies inflammatoires, elles pourraient potentiellement soulager les conditions associées à l'inflammation, telles que les maladies auto-immunes et l'inflammation chronique .

- La tuberculose reste un défi de santé mondial. Les chercheurs ont exploré les dérivés d'oxazole comme agents antituberculeux potentiels. L'investigation de l'efficacité de notre composé contre Mycobacterium tuberculosis pourrait contribuer au développement de nouveaux traitements .

- Les composés d'oxazole, y compris notre molécule cible, peuvent posséder des propriétés antioxydantes. Les antioxydants jouent un rôle crucial dans la protection des cellules contre le stress oxydatif et la prévention de diverses maladies. L'évaluation de la capacité antioxydante de notre composé est essentielle .

- Les échafaudages d'oxazole servent d'intermédiaires dans la synthèse de médicaments. Les chimistes médicinaux les utilisent pour créer de nouvelles entités chimiques possédant des propriétés pharmacologiques spécifiques. Notre composé pourrait être un élément de construction précieux pour la conception de nouveaux médicaments .

Activité antimicrobienne

Potentiel anticancéreux

Propriétés anti-inflammatoires

Agents antituberculeux

Activité antioxydante

Conception de médicaments et chimie médicinale

Mécanisme D'action

Safety and Hazards

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is a great potential for future research and development in this area.

Propriétés

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-7-4-11(16-18-7)15-12(17)8-2-3-9-10(5-8)14-6-13-9/h4,6,8H,2-3,5H2,1H3,(H,13,14)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUMIGJYBCTYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCC3=C(C2)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxan-4-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2439860.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2439861.png)

![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439862.png)

![N-(4-ethylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2439865.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2439879.png)